Selenazofurin

准备方法

硒唑呋喃的合成涉及多个步骤。 其中一种方法包括在氮气下室温条件下,用液态硒化氢与 2,3,5-三-O-苯甲酰基-β-D-呋喃核糖基-1-腈在催化剂(如 4-(二甲氨基)吡啶)存在下反应 . 另一种方法是通过一锅法级联形成硒唑啉,然后用 MnO2 促进氧化,使用羧酸(或酸酐)和 β-叠氮二硒化物 . 这些方法提供了优异的底物灵活性,已被证明可以有效地生产硒唑呋喃。

化学反应分析

硒唑呋喃会发生各种化学反应,包括:

氧化: 硒唑呋喃可以被氧化形成硒唑衍生物。

还原: 它可以在特定条件下被还原,生成不同的含硒化合物。

取代: 硒唑呋喃可以参与取代反应,其中硒原子可以被其他官能团取代。这些反应中常用的试剂包括过氧化氢(用于氧化)和硼氢化钠等还原剂(用于还原). 这些反应形成的主要产物取决于所用试剂和具体条件。

科学研究应用

Anticancer Activity

Mechanism of Action

Selenazofurin exhibits antineoplastic activity through its conversion into metabolites that mimic nicotinamide adenine dinucleotide (NAD), a crucial cofactor in cellular metabolism and signaling. This conversion enhances the compound's ability to modulate intracellular NAD levels, which can influence various cellular processes, including apoptosis and DNA repair mechanisms .

Case Studies and Findings

-

Cytotoxic Effects on Hematopoietic Cells

A study demonstrated that this compound has significant cytotoxic effects on human acute monoblastic leukemia cells (THP-1) with an IC50 value of . The compound induced cell membrane disruption and exhibited protective effects against DNA-damaging agents like MNNG, suggesting its potential as an adjunct therapy in treating certain leukemias . -

Combination Therapy with Conventional Agents

Research has shown that this compound can enhance the effects of traditional chemotherapeutics. In vitro studies indicated that when combined with agents like chlorambucil, this compound reduced spontaneous cell death in chronic lymphocytic leukemia (CLL) cells, indicating a synergistic effect that warrants further investigation .

Antiviral Properties

Inhibition of Viral Replication

this compound has demonstrated broad-spectrum antiviral activity against various viruses, including influenza A and B. In vitro studies revealed that it inhibited the cytopathic effects of these viruses in Madin-Darby canine kidney cells, with effective concentrations significantly lower than those required for traditional antiviral agents .

Synergistic Effects with Other Antivirals

Notably, a study highlighted that the combination of this compound with ribavirin produced enhanced antiviral effects against viral infections. This finding suggests that this compound could serve as a valuable adjunct in antiviral therapy, potentially improving treatment outcomes for viral infections .

Therapeutic Potential in Nanomedicine

Selenium Nanoparticles

Recent advancements in nanotechnology have led to the development of selenium nanoparticles (SeNPs), which leverage the properties of selenium for enhanced therapeutic applications. This compound can be incorporated into these nanoparticles to improve bioavailability and reduce toxicity while maintaining its anticancer and antiviral properties .

Applications in Cancer Treatment

The use of SeNPs in conjunction with this compound has shown promise in targeting tumor cells effectively while minimizing damage to healthy tissues. The biocompatibility and lower toxicity of SeNPs make them ideal candidates for drug delivery systems aimed at enhancing the efficacy of this compound in cancer therapies .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis and modulates NAD levels | Significant cytotoxicity in THP-1 cells; protective effects against DNA damage |

| Antiviral Activity | Inhibits replication of influenza viruses | Effective against influenza A/B; synergistic effects with ribavirin |

| Nanomedicine | Utilization in selenium nanoparticles for targeted drug delivery | Enhances bioavailability; reduces toxicity while maintaining therapeutic efficacy |

作用机制

硒唑呋喃通过抑制肌苷单磷酸脱氢酶 (IMPDH) 发挥作用,IMPDH 是一种对鸟嘌呤核苷酸合成至关重要的酶 . 通过抑制 IMPDH,硒唑呋喃会降低鸟嘌呤核苷酸的水平,从而导致快速分裂细胞(如癌细胞和病毒)中 DNA 和 RNA 合成的破坏 . 这种机制类似于其他核苷类似物,但硒唑呋喃中硒的存在提供了独特的生化特性,增强了其功效。

相似化合物的比较

硒唑呋喃与其他核苷类似物(如噻唑呋喃和吡唑呋喃)类似。 它的硒含量使其与这些化合物区分开来,提供了独特的化学和生物特性 . 其他类似化合物包括:

噻唑呋喃: 一种含硫的类似物,具有类似的抗肿瘤特性。

吡唑呋喃: 另一种具有抗病毒活性的核苷类似物。

苯甲酰胺核苷: 通过抑制 IMPDH 共享类似的作用机制. 硒唑呋喃的独特之处在于它的硒原子,与硫和氮类似物相比,它赋予了独特的化学反应性和生物活性.

生物活性

Selenazofurin, a 1,3-selenazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article delves into the compound's mechanisms of action, therapeutic potential, and research findings, along with relevant case studies and data tables that summarize its biological effects.

Overview of this compound

This compound is recognized for its potent antitumor and antiviral properties. It functions primarily by inhibiting inosine monophosphate dehydrogenase (IMPDH) , an enzyme critical for purine nucleotide biosynthesis. This inhibition leads to decreased guanylate pools and affects various cellular processes related to proliferation and survival .

- IMPDH Inhibition : this compound acts as an IMP dehydrogenase inhibitor, similar to other nucleoside analogs like ribavirin. This inhibition is crucial for its antiviral and anticancer activities.

- NAD Analog Formation : The compound is metabolized into NAD analogs within cells, which play roles in various biochemical pathways, including those involved in cell death and survival .

- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxicity in hematopoietic cells, with significant effects observed in leukemia cell lines .

Antitumor Activity

This compound has demonstrated antiproliferative effects against multiple cancer cell lines, including leukemia and solid tumors. A study showed that it inhibited the growth of K562 cells (a human chronic myelogenous leukemia cell line) with an IC50 value of approximately .

Table 1: Antitumor Efficacy of this compound

| Cell Line | IC50 (M) | Mechanism of Action |

|---|---|---|

| K562 | IMPDH Inhibition | |

| THP-1 (leukemia) | NAD Analog Formation | |

| CLL Lymphocytes | Variable | Cytoprotection against DNA damage |

Antiviral Activity

This compound exhibits a broad spectrum of antiviral activity against both RNA and DNA viruses, outperforming its sulfur-based analogs like thiazofurin. It has shown efficacy against influenza viruses and HIV-1 .

Table 2: Antiviral Efficacy of this compound

| Virus Type | Efficacy | Comparison to Thiazofurin |

|---|---|---|

| Influenza A/B | High | More potent than thiazofurin |

| HIV-1 | Significant | Higher potency than ribavirin |

Case Studies

- Hematopoietic Cells : In a study involving THP-1 cells and chronic lymphocytic leukemia (CLL) lymphocytes, this compound was found to protect against cell death induced by alkylating agents like MNNG and chlorambucil . This protective effect was evident in 6 out of 8 CLL cases treated ex vivo.

- Viral Infections : In animal models, this compound demonstrated protective effects against lethal infections caused by Pichinde virus when compared with ribavirin .

Recent Advances

Recent studies have focused on synthesizing novel selenazole derivatives with enhanced biological activities. These derivatives have shown promising results in both antibacterial and antiparasitic assays . The development of these compounds is paving the way for new therapeutic agents based on the selenazole framework.

属性

CAS 编号 |

83705-13-9 |

|---|---|

分子式 |

C9H12N2O5Se |

分子量 |

307.17 g/mol |

IUPAC 名称 |

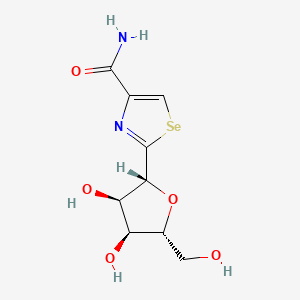

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-selenazole-4-carboxamide |

InChI |

InChI=1S/C9H12N2O5Se/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15) |

InChI 键 |

CKMBACZHCFMPLQ-UHFFFAOYSA-N |

SMILES |

C1=C(N=C([Se]1)C2C(C(C(O2)CO)O)O)C(=O)N |

手性 SMILES |

C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |

规范 SMILES |

C1=C(N=C([Se]1)C2C(C(C(O2)CO)O)O)C(=O)N |

外观 |

Solid powder |

Key on ui other cas no. |

83705-13-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2 beta-ribofuranosylselenazole-4-carboxamide 2-ribofuranosylselenazole-4-carboxamide RSC II selenazofurin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。